Tetramethyl-disilylamin
Description
Historical Development of Silylamine Compounds
The journey of silylamine chemistry is intrinsically linked to the broader evolution of organosilicon chemistry, which gained significant momentum in the mid-20th century, building upon the foundational work of pioneers like Frederick Kipping. Early synthetic routes to silylamines predominantly involved the condensation reaction between chlorosilanes and amines. researchgate.net While effective, these traditional methods were hampered by the production of corrosive hydrogen chloride (HCl) as a byproduct and substantial salt waste. researchgate.net
A significant leap forward in silylamine synthesis came with the advent of catalytic methods. The development of dehydrocoupling catalysis, which involves the reaction of hydrosilanes with amines, offered a more atom-economical and cleaner pathway, producing only hydrogen gas (H₂) as a byproduct. researchgate.net Further innovations include the catalytic silylation of dinitrogen using transition metal complexes to produce silylamines, presenting an alternative method for nitrogen fixation under ambient conditions. researchgate.net These catalytic syntheses, such as the dehydrocoupling of amines with silanes and the hydrosilylation of imines, have become central to the production of N-silylated amines, highlighting their distinct electronic properties and reactivity compared to their non-silylated parent compounds. researchgate.netrsc.org
Structural Classification and Nomenclature of Disilazanes
Disilazanes are a specific subclass of silylamines defined by a central nitrogen atom bonded to two silicon atoms, conforming to the general structure R₃Si-NH-SiR₃. researchgate.net These compounds are recognized for the reactivity of their Si-N bond, which can be readily cleaved, making them valuable as sources of either silicon (e.g., in O-silylation reactions) or nitrogen (e.g., in multicomponent reactions). researchgate.net
The nomenclature for these compounds has evolved. According to the 2013 recommendations from the International Union of Pure and Applied Chemistry (IUPAC), the term 'disilazane' for the parent hydride H₃Si-NH-SiH₃ is no longer preferred. echemi.com The current convention favors naming these structures as derivatives of amines. echemi.com For instance, the well-known compound Hexamethyldisilazane (B44280) (HMDS), (CH₃)₃Si-NH-Si(CH₃)₃, is given the preferred IUPAC name 1,1,1-trimethyl-N-(trimethylsilyl)silanamine. nih.govnist.gov This systematic naming avoids ambiguity and aligns with the classification of these compounds based on their functional group hierarchy. echemi.com
1,1,3,3-Tetramethyldisilazane (B98777) (TMDS), the subject of this article, holds a key position within the family of disilazanes. researchgate.net Unlike its fully methylated analogue, Hexamethyldisilazane (HMDS), TMDS possesses reactive silicon-hydride (Si-H) bonds, which imparts distinct reactivity. This structural feature makes TMDS not only a silylating agent but also a versatile reducing agent in organic synthesis. acs.orggelest.com
TMDS is recognized as a crucial intermediate and reagent in numerous chemical processes. researchgate.net It serves as a precursor in the synthesis of various silicon-based materials and is employed in catalytic reactions, such as the hydrosilylation of ketones. researchgate.netchemimpex.com Its utility stems from the strategic presence of both the Si-N-Si backbone and the reactive Si-H groups.
The properties and reactivity of 1,1,3,3-Tetramethyldisilazane are best understood through comparison with analogous bis(silyl)amines, most notably Hexamethyldisilazane (HMDS) and the parent compound, disilazane.
Structurally, an electron diffraction study of HMDS revealed a Si-N-Si bond angle of 125.5° and a Si-N bond length of 173.5 pm. ebi.ac.uk These values are quite similar to those found in disilazane ((SiH₃)₂NH), which has a Si-N-Si angle of 127.7° and a Si-N bond length of 1.725 Å. researchgate.net This similarity suggests that the steric bulk of the methyl groups is not the primary factor in determining the geometry around the nitrogen atom in these molecules. ebi.ac.uk
The most significant difference between TMDS and HMDS lies in their chemical reactivity, which is dictated by the substituents on the silicon atoms. HMDS has six methyl groups, making it a sterically hindered and non-hydridic silylating agent. In contrast, TMDS features hydrogen atoms on each silicon, rendering it a potent reducing agent for various functional groups, a capability that HMDS lacks. acs.orggelest.com In reduction reactions, TMDS is often compared with other hydrosilanes like polymethylhydrosiloxane (B1170920) (PMHS), with its effectiveness being dependent on the specific substrate and catalytic system employed. gelest.com For example, while TMDS is effective for many reductions, some secondary amides are more efficiently reduced by other systems. acs.org
The table below provides a comparative overview of the physical and structural properties of these key disilazanes.
Table 1: Comparison of Disilazane Properties
| Property | 1,1,3,3-Tetramethyldisilazane (TMDS) | Hexamethyldisilazane (HMDS) |
|---|---|---|
| Molecular Formula | C₄H₁₅NSi₂ | C₆H₁₉NSi₂ nih.gov |
| Molecular Weight ( g/mol ) | 133.34 | 161.39 nist.gov |
| Boiling Point (°C) | 110-112 | 125 sigmaaldrich.com |
| Density (g/mL) | 0.769 | 0.774 sigmaaldrich.com |
| Key Reactive Group | Si-H | Si-CH₃ |
| Primary Function | Reducing Agent, Silylating Agent researchgate.netgelest.com | Silylating Agent, Base Precursor researchgate.netebi.ac.uk |
| IUPAC Name | 1,1,3,3-tetramethyldisilazane | 1,1,1-trimethyl-N-(trimethylsilyl)silanamine nist.gov |
Properties
Molecular Formula |
C4H12NSi2 |
|---|---|
Molecular Weight |
130.31 g/mol |
InChI |
InChI=1S/C4H12NSi2/c1-5(2)7(3,4)6/h1-4H3 |
InChI Key |
ALTKJGPZXODTOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(C)[Si] |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Tetramethyl Disilylamin and Analogues
Fundamental Reactivity Patterns
Nucleophilic and Electrophilic Behavior in Organic Synthesis
Silylamines, such as 1,1,3,3-tetramethyldisilazane (B98777), exhibit dual reactivity, functioning as both nucleophiles and electrophiles in organic synthesis. The nitrogen atom, with its lone pair of electrons, acts as a nucleophilic center. This nucleophilicity can be enhanced through silylation, which increases the electron density on the nitrogen atom. core.ac.uk This heightened nucleophilicity makes silylamines valuable reagents for various transformations. rsc.org For instance, they are employed in condensation reactions of heterocyclic compounds. wikipedia.org
Conversely, the silicon atom in silylamines can act as an electrophilic center. This behavior is particularly evident in reactions where the silicon-nitrogen bond is cleaved. The presence of electron-withdrawing groups on the silicon or nitrogen atoms can enhance the electrophilic character of the silicon atom. The ability of silylamines to act as both nucleophiles and electrophiles contributes to their versatility in organic synthesis. accessscience.com
Silylamines like 1,1,3,3-tetramethyldisilazane are utilized as silicon sources in silylation reactions due to their distinct reactivity patterns. scbt.com Their sterically hindered nature can lead to enhanced selectivity in nucleophilic attack. scbt.com
Acid-Base Properties and Deprotonation Reactions
Silylamines generally exhibit basic properties due to the lone pair of electrons on the nitrogen atom. However, the acidity of the N-H proton in silylamines like bis(trimethylsilyl)amine allows for deprotonation by strong bases to form silylamides. wikipedia.org For example, the reaction of bis(trimethylsilyl)amine with n-butyllithium yields lithium bis(trimethylsilyl)amide (LiHMDS), a strong, non-nucleophilic base widely used in organic synthesis. wikipedia.orgwikipedia.org
The deprotonation of silylamines is a crucial step in the formation of various catalytically active species. For instance, the reaction of N,O-bis(trimethylsilyl)hydroxylamine with potassium hydride results in deprotonation, followed by N-O bond cleavage and a 1,2-silyl shift. researchgate.net Similarly, the deprotonation of a trimethylsilyl (B98337) substituent can lead to the formation of novel metallacycles. ox.ac.uk The acid-base properties of silylamines are fundamental to their role in a wide range of chemical transformations. capes.gov.br The reaction of certain anionic bis(trimethylsilyl)amidolanthanide complexes can lead to γ-deprotonation, with the extent of this reaction increasing with greater steric hindrance around the central metal ion. acs.org
Si-N Bond Chemistry and Silicon Transfer Reactions
Silylation of Organic Functional Groups (e.g., Hydroxyl, Amine, Carboxyl)
Silylamines, including 1,1,3,3-tetramethyldisilazane and its analogue hexamethyldisilazane (B44280) (HMDS), are effective silylating agents for a variety of functional groups. researchgate.net They are widely used to introduce silyl (B83357) protecting groups to alcohols, amines, and carboxylic acids. wikipedia.orgresearchgate.net The silylation of these functional groups converts them into more volatile and stable derivatives, which is particularly useful for analysis by gas chromatography. taylorandfrancis.com
The general procedure for silylation using silylamines often involves reacting the substrate with an excess of the silylating agent, sometimes in a solvent at elevated temperatures. researchgate.net For less reactive groups, the addition of a catalyst may be necessary. researchgate.net For example, HMDS in the presence of catalytic iodine efficiently silylates alcohols. wikipedia.org The silylation of amino acids with HMDS and catalytic trimethylsilyl chloride (TMSCl) is also a common practice. wikipedia.orgacs.org
The reactivity of silylating agents can be influenced by the specific silylamine used. For instance, trimethylsilylimidazole is highly reactive for the silylation of carbohydrate hydroxyl groups. researchgate.net The choice of silylating agent and reaction conditions allows for the selective protection of different functional groups within a molecule. researchgate.netthieme-connect.de
The following table summarizes the silylation of various functional groups using silylamines:
| Functional Group | Silylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Alcohols | Hexamethyldisilazane (HMDS) | Neat or with solvent, room temperature or reflux | Silyl ether | researchgate.net |
| Phenols | Hexamethyldisilazane (HMDS) | Neat or with solvent, reflux | Silyl ether | researchgate.net |
| Amines | Hexamethyldisilazane (HMDS) | Neat or with solvent, reflux | Silylamine | researchgate.net |
| Carboxylic Acids | Hexamethyldisilazane (HMDS) | Neat or with solvent, reflux | Silyl ester | researchgate.netgoogle.com |
| Amino Acids | Hexamethyldisilazane (HMDS) | Catalytic TMSCl, refluxing xylene or acetonitrile | Silylated amino acid | wikipedia.orgacs.org |
| Silanols | Disilazane/Acyloxysilane | - | Silyl derivative | google.com |
Hydrosilylation and Dehydrocoupling Mechanisms
Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon or carbon-nitrogen double or triple bond. wikipedia.org While not directly involving tetramethyl-disilazane, the resulting N-silylamines are key products in related reactions. The catalytic synthesis of N-silylamines can be achieved through methods like the hydrosilylation of imines. rsc.orgrsc.orgnih.gov This process is often catalyzed by various metal complexes. rsc.org For instance, calcium-catalyzed hydrosilylation of imines provides an effective route to amines. rsc.org The mechanism can involve the electrophilic activation of the silane (B1218182) by the catalyst. rsc.org A proposed mechanism for the hydrosilylation of nitriles catalyzed by a ruthenium complex involves the formation of a ruthenium σ-Si-H silane complex. whiterose.ac.uk
Dehydrocoupling reactions, which form a Si-N bond with the elimination of hydrogen gas, are another important route to silylamines. rsc.orgresearchgate.net This transformation can be catalyzed by a wide range of metals. rsc.orgnsf.gov For example, copper(I) chloride catalyzes the dehydrocoupling of hydrosilanes with primary amines to yield silazanes. researchgate.netcdnsciencepub.com The mechanism of alkali metal-catalyzed dehydrocoupling of hydrosilanes with amines is proposed to involve a hypervalent silicate (B1173343) intermediate. rsc.org These reactions offer a direct and sustainable method for the formation of Si-N bonds. nsf.gov
Intramolecular Rearrangements and Bond Cleavage Events
Silylamines can undergo intramolecular rearrangements, often involving the migration of a silyl group. acs.org For example, a 1,3-silyl group migration has been observed in certain bis(silyl)amines, leading to the formation of structural isomers. acs.orgacs.orggoettingen-research-online.de These rearrangements can be induced thermally or by the formation of an anion. acs.orgacs.org Theoretical calculations suggest that thermal isomerizations may proceed through a two-step mechanism, while anionic rearrangements occur via a single transition state. acs.org The migration of a trimethylsilyl group from carbon to nitrogen has also been observed in aminyl radicals generated from silyl-substituted amines. rsc.org
The cleavage of the silicon-nitrogen bond in silylamines is a key step in many of their reactions. This cleavage can be facilitated by various reagents and conditions. For instance, the Si-N bond can be cleaved by reagents like boron trifluoride etherate. researchgate.net This reactivity is exploited in the synthesis of other organosilicon compounds. researchgate.net The facile hydrolytic cleavage of the Si-N bond is a particularly useful feature, allowing for the easy removal of the silyl group to reveal the free amine product after a reaction is complete. rsc.orgrsc.orgnih.govresearchgate.net In some cases, N=N bond cleavage can be achieved using bis-silylenes. nih.gov The cleavage of the Si-N bond is also a key step in the preparation of N-phosphorylphosphoranimines from N-silylphosphoranimines. nih.gov
Si-C and Si-N Bond Scission in Metal Complexes
The cleavage of silicon-carbon (Si-C) and silicon-nitrogen (Si-N) bonds in silylamine metal complexes represents a significant area of research, offering pathways to novel organometallic structures and catalytic applications. While the N-Si bonds are generally susceptible to cleavage, the activation of the typically more robust Si-C bonds often requires specific conditions or reactive species.
Research has demonstrated that the bis(trimethylsilyl)amide anion, [N(SiMe₃)₂]⁻, a close analogue of deprotonated tetramethyl-disilylamin, can undergo both γ-methyl deprotonation and Si-Me cleavage. nih.gov In scorpionate-anchored rare earth metal complexes, a novel Me-Si bond cleavage of the bis(trimethylsilyl)amide ligand has been observed. nih.gov For instance, the reaction of TpMe₂LnCl₂ (where TpMe₂ is tri(3,5-dimethylpyrazolyl)borate and Ln is Y or Er) with a potassium guanidinate salt bearing a bis(trimethylsilyl)amido moiety leads to the formation of methylamidinate complexes, a process that involves the cleavage of a Si-Me bond. nih.gov The proposed mechanism for this transformation suggests that the [N(SiMe₃)₂]⁻ anion can be functionalized through either γ-methyl deprotonation or direct Si-Me cleavage. nih.gov
Similarly, Si-C bond cleavage has been noted in reactions involving gallium chloride and lithium bis(trimethylsilyl)amide. researchgate.net The thermolysis of base adducts of the resulting dichloro(trimethylsilyl)amido gallium compounds can induce a Si-C bond cleavage and subsequent methyl migration, proposed to occur via a transition state involving a Ga-N-Si-Me ring. researchgate.net
The Si-N bond is also subject to scission under specific reactive conditions. A notable example involves the reaction of lanthanide tris[bis(trimethylsilyl)amide] complexes (Ln[N(SiMe₃)₂]₃, where Ln = Eu, Sm, Yb) with chloroform. rsc.org This reaction does not yield the expected simple adduct but instead results in the formation of complexes containing neutral trimethylsilylcyanide (Me₃SiCN) ligands. rsc.org This unexpected outcome represents a rare instance of nitrile formation through the insertion of dichlorocarbene (B158193) (:CCl₂) into the Si-N bond of the silylamide ligand. rsc.org
Interestingly, facile Si-Me bond cleavage can also occur in the absence of a transition metal catalyst. A silicon(II) bis(trimethylsilyl)amide stabilized by a bulky benzamidinate ligand, LSiN(SiMe₃)₂ (where L = PhC(NtBu)₂), exhibits remarkable thermal stability yet reacts with an adamantyl phosphaalkyne to form a five-membered cyclic silene. researchgate.netnih.gov This transformation proceeds through the cleavage of one of the Si-Me bonds of the silylamide ligand. researchgate.netnih.gov
The following table summarizes key findings related to Si-C and Si-N bond scission in metal complexes of bis(trimethylsilyl)amine.
| Metal/Reagent | Ligand System | Bond Cleaved | Product Type | Ref. |
| Rare Earth Metals (Y, Er) | TpMe₂ / Guanidinate | Si-C (Me-Si) | Methylamidinate complex | nih.gov |
| Gallium (Ga) | Bis(trimethylsilyl)amide | Si-C (Me-Si) | Cyclic dimer via methyl migration | researchgate.net |
| Lanthanides (Eu, Sm, Yb) | Bis(trimethylsilyl)amide / CHCl₃ | Si-N | Trimethylsilylcyanide complex | rsc.org |
| Silicon(II) | Benzamidinate / Phosphaalkyne | Si-C (Me-Si) | Cyclic silene | researchgate.netnih.gov |
Thermal Decomposition Pathways and Gas-Phase Reaction Chemistry
The thermal stability and decomposition pathways of silylamines are critical for their application in materials science, such as in chemical vapor deposition (CVD). While specific, detailed kinetic studies on the thermal decomposition of this compound are not extensively documented in the reviewed literature, data from related compounds provide significant insights into its likely behavior.
For its fully methylated analogue, bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS), the auto-ignition temperature is reported as 331 °C. carlroth.com Hazardous decomposition products upon combustion or thermal breakdown include formaldehyde (B43269) and ammonia (B1221849) (NH₃). carlroth.com The decomposition of related organosilicon compounds often involves the cleavage of Si-N and Si-C bonds, leading to the formation of various volatile and solid-state products. For example, the thermal decomposition of [HAl(NMe₂)₂]₂ and [Al(NMe₂)₃]₂ is known to produce aluminum carbonitrides. agh.edu.pl The thermal decomposition of an alane adduct of bis(trimethylsilyl)amine, [H₂AlN(SiMe₃)₂]·NMe₃, results in a disproportionation reaction, yielding hydrogen, free trimethylamine, elemental aluminum, and a polymeric species {HAl[N(SiMe₃)₂]₂}n. agh.edu.pl
The gas-phase structures of bis(dimethylsilyl)amine and its N-methylated analogues have been determined by electron diffraction, providing a foundational understanding for their gas-phase chemistry. rsc.orgcapes.gov.br In bis(dimethylsilyl)methylamine, NMe(SiHMe₂)₂, the NCSi₂ skeleton is planar, with a Si-N-Si bond angle of 126.1(5)°. rsc.org Similarly, the Si-N-Si angle in bis(trimethylsilyl)amine is 125.5°. wikipedia.org This wide bond angle is indicative of significant pπ-dπ bonding between the nitrogen lone pair and the empty d-orbitals of the silicon atoms, which influences the molecule's reactivity and thermal stability.
In the context of CVD, bis(trimethylsilyl)amine is used as a precursor to deposit silicon carbonitride (SiCN) thin films. wikipedia.org The thermal decomposition on a substrate surface is the key chemical transformation in this process. Studies on related precursors like bis(trimethylsilyl)ethylamine show that thermal decomposition is a critical factor in film deposition, with ammonia addition significantly altering the growth rate and final composition of the films. researchgate.net
The following table outlines key thermal and gas-phase properties of this compound analogues.
| Compound | Property | Value/Observation | Method/Context | Ref. |
| Bis(trimethylsilyl)amine | Auto-ignition Temperature | 331 °C at 1,013 hPa | Safety Data Sheet | carlroth.com |
| Bis(trimethylsilyl)amine | Hazardous Decomposition Products | Formaldehyde, Ammonia (NH₃) | Safety Data Sheet | carlroth.com |
| Bis(dimethylsilyl)methylamine | Gas-Phase Structure (Si-N-Si angle) | 126.1(5)° | Electron Diffraction | rsc.org |
| Bis(dimethylsilyl)methylamine | Gas-Phase Structure (Si-N bond length) | 172.7(4) pm | Electron Diffraction | rsc.org |
| [H₂AlN(SiMe₃)₂]·NMe₃ | Thermal Decomposition | Disproportionation to H₂, NMe₃, Al, and {HAl[N(SiMe₃)₂]₂}n | Reflux in toluene (B28343) | agh.edu.pl |
Complexation and Adduct Formation
This compound and its N-deprotonated form, the bis(dimethylsilyl)amide anion, readily engage in complexation and adduct formation with a wide array of metal centers across the periodic table. The steric bulk of the dimethylsilyl groups plays a crucial role in determining the coordination number and geometry of the resulting complexes, often leading to low-coordinate species that are soluble in nonpolar organic solvents. wikipedia.org
Metal bis(trimethylsilyl)amides, the fully methylated analogues, are typically synthesized via salt metathesis reactions between an anhydrous metal chloride and an alkali metal bis(trimethylsilyl)amide, such as the commercially available lithium, sodium, or potassium salts (LiHMDS, NaHMDS, KHMDS). wikipedia.org
s-Block Metals: Complexes of alkali and alkaline-earth metals are well-established. Lithium and sodium bis(trimethylsilyl)amide complexes with bidentate ether and amine ligands like 1,2-dimethoxyethane (B42094) (dme) or tetramethylethylenediamine (tmeda) are typically mononuclear. rsc.orgrsc.org In contrast, the heavier alkali metals (K, Rb, Cs) tend to form dinuclear compounds that retain the central four-membered M₂N₂ ring structure found in the coligand-free state. rsc.orgrsc.org Alkaline-earth metal bis(dimethylsilyl)amide complexes have also been synthesized and are stabilized by secondary β-Si-H agostic interactions. acs.org These can be prepared by salt metathesis or by transamination between an existing alkaline-earth metal silylamide and bis(dimethylsilyl)amine. acs.org The addition of Lewis bases like THF or bidentate amines can lead to the formation of mononuclear adducts. rsc.orgacs.org
d-Block and f-Block Metals: A vast number of transition metal and lanthanide complexes have been prepared. The steric hindrance of the silylamide ligands often prevents the formation of Lewis base adducts with later transition metals like Cr, Mn, Fe, or Co, which lack available low-energy orbitals. escholarship.org However, for earlier transition metals such as titanium and vanadium, trigonal bipyramidal complexes can be formed by treating the base-free trisamides with isocyanides or nitriles. researchgate.net For example, Fe[N(SiMe₃)₂]₂ is dimeric in the solid state with bridging amido groups but monomeric in the gas phase. It can, however, form an adduct with THF, {(THF)Fe[N(SiMe₃)₂]₂}. wikipedia.org Lanthanide complexes of the type Ln[N(SiMe₃)₂]₃ are common starting materials in organolanthanide chemistry. rsc.org
The table below provides examples of complexes and adducts formed with silylamide ligands.
| Metal Group | Metal | Ligand | Ancillary Ligand/Base | Structure Type | Ref. |
| Group 1 | Li, Na | Bis(trimethylsilyl)amide | tmeda, dmmea | Mononuclear | rsc.orgrsc.org |
| Group 1 | K, Rb, Cs | Bis(trimethylsilyl)amide | tmeda, dmmea, dme | Dinuclear | rsc.orgrsc.org |
| Group 2 | Ca, Sr, Ba | Bis(dimethylsilyl)amide | THF | Mononuclear/Polymeric | acs.org |
| Group 2 | Ca, Sr | Bis(trimethylsilyl)amide | dme | Mononuclear | rsc.org |
| Group 4 | Ti | Bis(trimethylsilyl)amide | Isocyanides, Benzonitrile | Trigonal Bipyramidal | researchgate.net |
| Group 5 | V | Bis(trimethylsilyl)amide | Isocyanides, Benzonitrile | Trigonal Bipyramidal | researchgate.net |
| Group 8 | Fe | Bis(trimethylsilyl)amide | THF | Mononuclear Adduct | wikipedia.org |
| f-Block | Eu, Sm, Yb | Bis(trimethylsilyl)amide | None | Trigonal Planar | rsc.org |
Coordination Chemistry and Organometallic Applications of Disilazane Ligands
Metal Bis(dimethylsilyl)amide and Bis(trimethylsilyl)amide Ligands
Metal complexes derived from bis(dimethylsilyl)amine and its permethylated analogue, bis(trimethylsilyl)amine (hexamethyldisilazane), are valued for their solubility in nonpolar organic solvents, a consequence of the lipophilic silyl (B83357) groups. wikipedia.org This property makes them highly reactive and synthetically useful precursors. wikipedia.org The general route to these complexes involves the salt metathesis reaction between an anhydrous metal chloride and an alkali metal salt of the corresponding disilazane. wikipedia.org
The degree of aggregation of metal silylamide complexes is a delicate balance between the steric demands of the ligand, the size of the metal ion, and the coordinating ability of the solvent.
For the widely studied metal bis(trimethylsilyl)amides, aggregation is highly solvent-dependent. wikipedia.org In non-coordinating solvents like pentane or benzene, alkali metal derivatives tend to form oligomers; for instance, lithium bis(trimethylsilyl)amide, Li[N(SiMe₃)₂], exists as a cyclic trimer in the solid state and forms higher aggregates in such solvents. wikipedia.org In coordinating solvents like ethers or amines, monomers and dimers become the prevalent species as solvent molecules coordinate to the metal center, breaking up the oligomeric structures. wikipedia.org
Transition metal complexes also exhibit variable aggregation. For example, Fe[N(SiMe₃)₂]₂ is monomeric in the gas phase but forms an amide-bridged dimer in the solid state. wikipedia.org Similar dimeric structures are observed for manganese and cobalt analogues in the crystalline phase. wikipedia.orgescholarship.org In contrast, some Group 11 complexes show a propensity for forming tetramers. wikipedia.org The addition of bidentate amine or ether ligands to s-block metal bis(trimethylsilyl)amides can lead to either mononuclear or dinuclear compounds, depending on the metal. Lithium and sodium complexes often form mononuclear species, while their heavier alkali metal congeners tend to form dinuclear structures with M₂N₂ cores. rsc.org
Complexes of the bis(dimethylsilyl)amide ligand also display diverse structural motifs. The sodium derivative, Na[N(SiHMe₂)₂], uniquely forms an infinite, all-planar ladder structure in the solid state when unsolvated. The synthesis of alkali metal bis(dimethylsilyl)amides with lithium, sodium, and potassium has been achieved in high yields, producing compounds that are readily soluble in aliphatic hydrocarbons.
The steric and electronic properties of disilazane ligands are critical in determining the geometry, coordination number, and reactivity of the resulting metal complexes. The bis(trimethylsilyl)amide ligand is exceptionally bulky, which allows it to stabilize low-coordination numbers at the metal center. wikipedia.org This steric hindrance prevents the coordination of additional ligands and can lead to the formation of discrete, monomeric complexes that are highly reactive. wikipedia.org
The bis(dimethylsilyl)amide ligand is sterically less demanding than its trimethylsilyl (B98337) counterpart. This subtle difference can have significant structural implications. For instance, studies on rare-earth elements show that the bis(dimethylsilyl)amide ligand is sterically flexible and readily forms bis(tetrahydrofuran) adducts, [Ln{N(SiHMe₂)₂}₃(thf)₂], for a wide range of lanthanides. This contrasts with the often unsolvated or mono-solvated complexes formed with the bulkier bis(trimethylsilyl)amide ligand under similar conditions.
The electronic nature of the Si-N bond also plays a role. The replacement of a methyl group with hydrogen on the silicon atom (as in the bis(dimethylsilyl)amide ligand) can influence the ligand's donor properties and may lead to secondary interactions. In certain alkaline-earth metal complexes of bis(dimethylsilyl)amide, stabilizing β-Si-H agostic interactions have been observed, where a hydrogen atom on the silicon weakly interacts with the metal center. These interactions are not possible with the permethylated bis(trimethylsilyl)amide ligand.
A structural comparison between amides derived from bis(trimethylsilyl)amine and bis(dimethylsilyl)amine reveals differences attributed to the spatial requirements of the groups attached to the silicon atoms. bohrium.com While bis(trimethylsilyl) amides often exist in an imidate form with rapid silyl group exchange, the corresponding bis(dimethylsilyl)amides exist in the amide form and exhibit rapid rotation around the C-N bond. bohrium.com
Table 1: Comparison of Disilazane Ligand Properties
| Feature | Bis(dimethylsilyl)amide ([N(SiHMe₂)₂]⁻) | Bis(trimethylsilyl)amide ([N(SiMe₃)₂]⁻) |
| Steric Bulk | Less bulky | More bulky |
| Secondary Interactions | Potential for β-Si-H agostic interactions | No Si-H bonds available |
| Typical Coordination | Can accommodate higher coordination numbers and solvent adducts | Favors very low coordination numbers, often unsolvated |
| Structural Form | Tends to exist in the amide form in derivatives bohrium.com | Can adopt an imidate form in certain derivatives bohrium.com |
Coordination Complexes with Main Group Elements
Alkali metal (Group 1) bis(silyl)amides are widely used as strong, sterically hindered bases and as reagents for introducing the silylamide ligand to other metals. wikipedia.orgwikipedia.orgwikipedia.org Their synthesis is typically straightforward, involving the deprotonation of the parent disilazane with an organolithium reagent or the direct reaction of the amine with an alkali metal. wikipedia.orgwikipedia.org As discussed, their structures are highly dependent on the metal and solvent, ranging from dimers and trimers to infinite ladders. rsc.orgmdpi.com
Alkaline-earth metal (Group 2) complexes can be synthesized via salt metathesis or by transamination. encyclopedia.pub A common method involves the reaction of tin(II) bis(trimethylsilyl)amide with the elemental Group 2 metal, as the N-H bond in the parent amine is not acidic enough for direct reaction. wikipedia.orgencyclopedia.pub Complexes of bis(dimethylsilyl)amide with calcium, strontium, and barium have been synthesized. These compounds are stabilized by β-Si-H agostic interactions in the solid state. The addition of donor ligands like tetrahydrofuran (THF) or bidentate amines results in mononuclear complexes with four- or six-coordinate metal centers. rsc.org Intramolecular steric repulsion in these adducts can lead to distorted geometries. rsc.org
In Group 13, aluminum and gallium complexes of bis(trimethylsilyl)amide are well-documented. Aluminum tris[bis(trimethylsilyl)amide], Al[N(SiMe₃)₂]₃, can be prepared by reacting lithium aluminium hydride with four equivalents of the parent amine. wikipedia.orgencyclopedia.pub The gallium analogue, Ga[N(SiMe₃)₂]₃, is a monomeric complex used as a precursor for gallium nitride (GaN) films via chemical vapor deposition.
For Group 14, tin(II) bis[bis(trimethylsilyl)amide], Sn[N(SiMe₃)₂]₂, is a key reagent and a structurally interesting molecule. wikipedia.orgencyclopedia.pub It is synthesized from anhydrous tin(II) chloride and is commercially available. wikipedia.org X-ray and gas-phase electron diffraction studies show it to be a monomeric, two-coordinate species with a non-linear N-Sn-N geometry, which is a result of a stereochemically active lone pair of electrons on the tin(II) center. This compound is frequently used as a transmetallation agent to synthesize other metal silylamides. wikipedia.org
Coordination Complexes with Transition and F-Block Elements
The steric bulk of disilazane ligands has been instrumental in the development of low-coordinate transition metal and f-block chemistry.
For transition metals, numerous homoleptic complexes of the type M[N(SiMe₃)₂]ₓ (where x = 2 or 3) have been prepared for the first-row elements from scandium to cobalt. escholarship.org Divalent complexes, such as those of manganese, iron, and cobalt, are typically dimeric in the solid state with bridging amide ligands, but monomeric in the gas phase. wikipedia.orgescholarship.org Trivalent complexes, like Fe[N(SiMe₃)₂]₃, are generally monomeric with a trigonal planar geometry. The less bulky bis(dimethylsilyl)amide ligand has also been used to synthesize divalent chromium, manganese, and cobalt complexes. For example, the dimeric, donor-free {Mn[N(SiHMe₂)₂]₂}₂ has been prepared via both salt metathesis and transamination routes. researchgate.net
In f-block chemistry, bis(trimethylsilyl)amide has been used extensively to prepare three-coordinate lanthanide complexes, Ln[N(SiMe₃)₂]₃, which were first reported in the 1970s. nih.gov These complexes are notable for their volatility and monomeric, pyramidal structures. The chemistry of divalent lanthanide silylamides is also well-established. nih.gov The bis(dimethylsilyl)amide ligand has proven to be a valuable alternative, with its reduced steric profile allowing for systematic structural studies across the lanthanide series. A comprehensive investigation revealed that this ligand favors the formation of isostructural bis(thf) adducts, [Ln{N(SiHMe₂)₂}₃(thf)₂], for 16 rare-earth elements, providing a consistent platform for studying the effects of the lanthanide contraction.
D-Block Metal Bis(silyl)amides
The synthesis of d-block metal complexes featuring bis(silyl)amide ligands is most commonly achieved through salt metathesis reactions. This method typically involves the reaction of an anhydrous metal halide (usually a chloride) with an alkali metal salt of the corresponding disilazane, such as lithium or sodium tetramethyldisilylamide. The driving force for the reaction is the formation of a stable alkali metal halide precipitate, which can be easily removed by filtration. wikipedia.org
Due to their bulky nature, these ligands are adept at stabilizing metals in low coordination states. encyclopedia.pub For trivalent transition metals, three-coordinate, homoleptic complexes with the general formula M[N(SiR₃)₂]₃ are common. These molecules often exhibit a trigonal planar geometry around the metal center. For divalent metals, two-coordinate linear monomers, M[N(SiR₃)₂]₂, or bridged dimers can be formed. escholarship.org The solubility of these complexes in nonpolar organic solvents is a significant advantage over simple metal halides. wikipedia.org
The choice of the specific silyl group on the amide ligand can influence the stability and reactivity of the complex. While the bis(trimethylsilyl)amide ligand, [N(SiMe₃)₂]⁻, is widely studied, ligands like tetramethyldisilylamide offer different steric profiles and the potential for intramolecular interactions involving the Si-H bonds. Iron, for example, can form stable complexes in both +2 and +3 oxidation states, such as Fe[N(SiMe₃)₂]₂ and Fe[N(SiMe₃)₂]₃, respectively. encyclopedia.pub The synthesis of vanadium(III) and titanium(III) tris(silylamide) complexes has also been well-established. wikipedia.org These coordinatively unsaturated complexes can sometimes bind additional small Lewis bases, leading to higher coordination numbers. escholarship.org
Table 1: Representative D-Block Metal Bis(silyl)amide Complexes
| Compound Formula | Metal Oxidation State | Coordination Geometry | Synthesis Method |
|---|---|---|---|
| Cr[N(SiMe₃)₂]₃ | +3 | Trigonal Planar | CrCl₃ + 3 Li[N(SiMe₃)₂] |
| Fe[N(SiMe₃)₂]₂ | +2 | Monomeric/Dimeric | FeCl₂ + 2 Li[N(SiMe₃)₂] |
| Fe[N(SiMe₃)₂]₃ | +3 | Trigonal Planar | FeCl₃ + 3 Li[N(SiMe₃)₂] |
| V[N(SiMe₃)₂]₃ | +3 | Trigonal Planar | VCl₃ + 3 Li[N(SiMe₃)₂] |
| Co[N(SiMe₃)₂]₂ | +2 | Linear (monomer) | CoCl₂ + 2 Li[N(SiMe₃)₂] |
Lanthanide and Actinide Bis(silyl)amides
In f-block chemistry, bulky bis(silyl)amide ligands are particularly crucial. The large ionic radii of lanthanide and actinide ions typically lead to high coordination numbers. However, the steric bulk of ligands like tetramethyldisilylamide can effectively shield the metal center, allowing for the isolation of rare low-coordinate complexes. mdpi.comsemanticscholar.org
The most common synthetic route is analogous to that for d-block metals, involving the reaction of an anhydrous lanthanide or actinide halide (e.g., LnCl₃ or AnI₃) with three equivalents of an alkali metal bis(silylamide). semanticscholar.org The resulting homoleptic tris(amide) complexes, Ln[N(SiR₃)₂]₃, are well-characterized for a wide range of lanthanides. semanticscholar.org These complexes are typically three-coordinate with a trigonal pyramidal geometry, although with extremely bulky silylamide ligands, a planar geometry can be enforced. acs.org
These f-block silylamide complexes serve as valuable starting materials in organometallic synthesis, offering enhanced solubility and reactivity compared to the parent halides. wikipedia.org Their utility extends to the synthesis of a variety of derivatives, including hydride, alkyl, and other amide complexes. The development of actinide bis(silylamide) chemistry has also been successful, with synthetic routes using THF-adducts of iodide salts providing convenient access to these compounds.
Table 2: Representative Lanthanide Bis(silyl)amide Complexes
| Compound Formula | Metal Ion | Coordination Geometry | Key Feature |
|---|---|---|---|
| La[N(SiMe₃)₂]₃ | La(III) | Trigonal Pyramidal | Common starting material |
| Ce[N(SiMe₃)₂]₃ | Ce(III) | Trigonal Pyramidal | Well-characterized 4f¹ complex |
| Sm[N(SiMe₃)₂]₃ | Sm(III) | Trigonal Pyramidal | Example of a mid-lanthanide complex |
| Yb[N(SiMe₃)₂]₂ | Yb(II) | Distorted Tetrahedral (with THF) | Divalent lanthanide complex |
| U[N(SiMe₃)₂]₃ | U(III) | Trigonal Pyramidal | Actinide silylamide complex |
Non-Covalent Interactions and Intramolecular Stabilization in Complexes
β-Si-H Agostic Interactions
An agostic interaction is an intramolecular three-center-two-electron bond between a metal center and a C-H bond of a ligand. wikipedia.org A related and significant interaction can occur with Si-H bonds. In complexes containing the tetramethyldisilylamide ligand, the Si-H bond is located at the β-position relative to the metal center (M-N-Si-H). For a coordinatively unsaturated and electron-deficient metal, an intramolecular interaction with the electrons of the Si-H bond can occur. This is termed a β-Si-H agostic interaction. arxiv.org
This interaction represents a donation of electron density from the Si-H σ-bond to an empty orbital on the metal, which helps to electronically saturate the metal center. nih.gov Such interactions are distinct from C-H agostic bonds and are characterized by several structural and spectroscopic features: rsc.org
Structural Evidence : Neutron or X-ray diffraction studies may reveal an unusually short distance between the metal and the hydrogen atom, typically in the range of 1.8–2.3 Å. The M-H-Si bond angle is characteristically acute, falling between 90° and 140°. rsc.org
Spectroscopic Evidence : In infrared (IR) spectroscopy, the ν(Si-H) stretching frequency is lowered compared to the free ligand due to the weakening of the Si-H bond. In nuclear magnetic resonance (NMR) spectroscopy, the ¹H signal for the agostic hydrogen is shifted upfield, and a reduced ¹J(Si,H) coupling constant is often observed.
These agostic interactions are not merely structural curiosities; they can represent a state preceding the full oxidative addition of the Si-H bond and are considered crucial intermediates in many catalytic processes involving silanes. wikipedia.orgnih.gov
Table 3: Characteristics of β-Si-H Agostic Interactions
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| M···H Distance | Short contact between metal and hydrogen | 1.8 - 2.3 Å |
| M-H-Si Angle | Acute angle indicating interaction | 90° - 140° |
| ν(Si-H) IR Frequency | Stretching frequency of the Si-H bond | Lowered compared to free ligand |
| ¹H NMR Shift | Chemical shift of the agostic proton | Upfield shift |
| ¹J(Si,H) Coupling | One-bond coupling constant | Reduced value |
Ligand-Induced Distortions and Coordination Geometries
The coordination geometry of metal complexes is profoundly influenced by the steric demands of their ligands. bohrium.com Disilazane ligands, especially those with bulky silyl groups like tetramethyldisilylamide, impose significant steric pressure on the metal center. This steric hindrance is a primary factor in the formation of complexes with low coordination numbers, as the metal cannot accommodate a large number of bulky ligands. manchester.ac.uk
This steric crowding often leads to significant distortions from idealized coordination geometries (e.g., tetrahedral, octahedral). libretexts.org For example, in three-coordinate M[N(SiR₃)₂]₃ complexes, the N-M-N bond angles may deviate from the ideal 120° of a perfect trigonal planar geometry to minimize ligand-ligand repulsion. Similarly, the Si-N-Si angle within the ligand itself can widen to relieve steric strain.
In some extreme cases, the use of "superbulky" silylamide ligands can force unusual geometries. For instance, while most Ln[N(SiMe₃)₂]₃ complexes adopt a trigonal pyramidal structure, certain exceptionally bulky silylamides can lead to the formation of rare trigonal planar lanthanide complexes. acs.org These distortions are a direct consequence of the ligand's structure, where the molecule contorts to achieve the most stable conformation by balancing electronic factors and steric repulsion between the bulky silyl groups. acs.org
Table 4: Ligand-Induced Distortions in Selected Bis(silyl)amide Complexes
| Complex | Coordination Number | Geometry | Observed Distortion |
|---|---|---|---|
| Fe[N(SiMe₃)₂]₃ | 3 | Trigonal Planar | Slight deviation of N-Fe-N angles from 120° |
| Yb[N(SiMe₃)₂]₂(THF)₂ | 4 | Distorted Tetrahedral | N-Yb-N angle is wide to accommodate bulky ligands |
| La[N(SiMe₃)₂]₃ | 3 | Trigonal Pyramidal | Deviation from planarity to reduce steric clash |
| [La{N(SiMe₂Buᵗ)₂}₃] | 3 | Trigonal Planar | Exceptionally bulky ligand enforces planarity |
Advanced Research Applications in Materials Science and Chemical Synthesis
Precursor Chemistry for Thin Film Deposition
Tetramethyl-disilanylamine is instrumental in the fabrication of thin films, which are crucial components in microelectronics and other advanced technologies. It is particularly valued as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.
Chemical Vapor Deposition (CVD) is a process used to create high-purity, high-performance solid materials. In this technique, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Plasma-Enhanced CVD (PECVD) is a variation of CVD that utilizes a plasma to lower the required deposition temperature. plasmatherm.comthierry-corp.com This is particularly advantageous when working with substrates that cannot withstand high temperatures. thierry-corp.com
Tetramethyl-disilanylamine and its derivatives are effective precursors for depositing silicon-based thin films, such as silicon nitride, silicon carbonitride, and silicon oxynitride. google.com For instance, in the presence of radical nitrogen species generated from remote ammonia (B1221849) plasma, disilane (B73854) precursors can form a silicon carbonitride film. google.com The process involves the breaking of Si-Si bonds and the formation of Si-N(H)-Si bonds. google.com
The properties of the resulting films, such as stoichiometry, refractive index, and stress, can be precisely controlled by adjusting the process parameters. plasmatherm.com This level of control makes PECVD a highly versatile technique for a wide range of applications, including encapsulants, passivation layers, and hard masks in electronic devices. plasmatherm.comoxinst.com
Table 1: Comparison of CVD Techniques
| Feature | Chemical Vapor Deposition (CVD) | Plasma-Enhanced CVD (PECVD) |
|---|---|---|
| Activation Energy | High temperature | Plasma |
| Deposition Temperature | High (can approach 800°C for some processes) google.com | Low (typically 200-400°C) plasmatherm.comthierry-corp.com |
| Film Properties | High quality, but can be limited by substrate thermal stability | High quality, with tunable properties like stress and refractive index plasmatherm.com |
| Applications | High-temperature resistant materials | Temperature-sensitive substrates, photonics, dielectric layers oxinst.com |
Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic scale. electrochem.orggelest.com The process is based on sequential, self-limiting surface reactions. gelest.com ALD precursors must be volatile, thermally stable, and highly reactive with the complementary precursor on the surface. harvard.edu
While aminosilanes are generally considered desirable precursors for ALD, the performance of specific molecules can vary. electrochem.org For example, studies comparing different aminosilane (B1250345) precursors for silicon oxide deposition found that the structure of the precursor plays a significant role in the deposition process and the resulting film quality. electrochem.org In some cases, aminosilanes like tris(dimethylamino)silane (B81438) (TDMAS) have been shown to be effective for depositing silicon oxide at relatively low temperatures. electrochem.org
The selection of the appropriate precursor is critical for successful ALD. gelest.com Dialkylamido compounds, for instance, are noted for their high volatility and reactivity at low temperatures, making them interesting candidates for depositing nitrides. rsc.org
Synthetic Utility in Polymer Chemistry and Functional Materials
Beyond thin film deposition, Tetramethyl-disilanylamine and related compounds serve as important building blocks in the synthesis of polymers and other advanced materials.
The direct synthesis process, a cost-effective method for producing organosilanes, is the foundation for the large-scale industrial production of silicone polymers. mdpi.com While traditional methods often rely on chlorosilanes, there is growing interest in alternative monomers like alkoxysilanes to develop more environmentally friendly processes. mdpi.com
Silicone-based materials exhibit a range of desirable properties, including low surface energy, good thermal stability, and biocompatibility. semanticscholar.org The synthesis of these polymers can involve various chemical reactions, such as the palladium-catalyzed Suzuki–Miyaura coupling reaction to create compounds with specific electronic properties. semanticscholar.org Biocatalytic approaches using enzymes like silicatein-α are also being explored for a more sustainable synthesis of polysiloxanes from dialkoxysilane precursors. rsc.org
The field of polymer chemistry is continuously evolving, with a focus on creating materials with precisely controlled structures and functions. nih.gov This includes the development of bio-inspired materials that mimic the complex assemblies found in nature. nih.gov The strategic placement of functional groups along a polymer backbone allows for controlled folding and aggregation, leading to unique nanostructures. nih.gov
Researchers are exploring various synthetic routes to produce novel polymeric materials. For instance, block copolymers can self-assemble into micelles with a core-shell morphology, creating nanostructured materials with specific properties. nih.gov Another approach involves the development of porous polymeric materials like covalent organic frameworks (COFs), which have large surface areas and uniform pores. taylorfrancis.com These materials are synthesized from covalently bonded building blocks and have potential applications in various fields. taylorfrancis.com The development of sustainable polymeric materials from waste plastics is also an active area of research. nih.gov
Tetramethyl-disilanylamine and similar organometallic compounds are valuable precursors for the synthesis of ceramic and composite materials. For example, the reaction of trialkylaluminum compounds with ammonia can produce aluminum nitride (AlN), a material with high thermal conductivity and excellent electrical insulating properties. dtic.milresearchgate.net This process can be used to create AlN thin films via low-pressure CVD. dtic.mil The synthesis can proceed through intermediate organoaluminum amide and imide species. dtic.mil
Similarly, silicon carbonitride (SiCN) can be synthesized using disilane or polysilane precursors. google.com The reaction may involve the formation of dimethylsilanimine radicals that insert into Si-C bonds. google.com These ceramic materials are of interest for a variety of high-performance applications.
Table 2: Compound Names
| Compound Name | |
|---|---|
| Aluminum Nitride | |
| Bis(dimethylsilyl)amine | |
| Silicon Carbonitride | |
| Silicon Nitride | |
| Silicon Oxynitride | |
| Tetramethyl-disilanylamine |
Surface Modification and Adhesion Promotion
1,1,3,3-Tetramethyldisilazane (B98777) (TMDS) and its derivatives are pivotal in modifying the surface properties of materials, particularly at the interface between inorganic substrates and organic polymers. Their ability to transform surfaces and act as molecular bridges is leveraged in critical high-technology applications.
In the fabrication of microelectronics, the precise transfer of patterns onto a substrate is paramount. This process, known as photolithography, relies on the firm adhesion of a light-sensitive polymer called a photoresist to the substrate, which is typically a silicon wafer. A pristine silicon wafer surface is hydrophilic due to the presence of hydroxyl (-OH) groups and adsorbed water, which can interfere with the adhesion of the organic, non-polar photoresist. wikipedia.orgplatypustech.com This poor adhesion can lead to pattern defects during development and etching, ultimately reducing manufacturing yields. discheminc.com
To overcome this, an adhesion promoter is applied to render the wafer surface hydrophobic. Hexamethyldisilazane (B44280) (HMDS) is widely used for this purpose, but 1,1,3,3-Tetramethyldisilazane (TMDS) also serves as an effective silylating agent. google.comresearchgate.net The process involves exposing the wafer to TMDS vapor. The silicon-hydrogen bonds in TMDS react with the surface hydroxyl groups, displacing water and forming a stable, non-polar layer of covalently bonded organosilyl groups. microchemicals.comacs.org This reaction transforms the surface from hydrophilic to hydrophobic. wikipedia.org
This hydrophobic surface has a lower surface energy, which improves the wetting and spreading of the photoresist, ensuring a uniform coating and intimate contact. wikipedia.org The resulting strong adhesion prevents the photoresist from lifting during the development phase, which is crucial for creating high-fidelity, sub-micron features. discheminc.com Research has indicated that alternative silylating agents like TMDS can be advantageous, as they may silylate at lower temperatures compared to HMDS, which can help reduce crosslinking effects in certain deep-UV resists. researchgate.net The use of TMDS is specifically mentioned in patents for top-surface imaging (TSI) processes, where silylation occurs selectively in the exposed areas of the resist. google.com
The performance of composite materials, which combine a polymer matrix with a reinforcement filler, is highly dependent on the strength of the adhesion at the interface between these two dissimilar materials. rsc.orgnih.gov Poor adhesion can lead to mechanical failure under stress. Silane (B1218182) coupling agents are employed to strengthen this interface, and disilazanes like TMDS and its derivatives are part of this chemical family. betelychina.comresearchgate.net
A prominent example is 1,3-Divinyl-1,1,3,3-tetramethyldisilazane, a derivative of TMDS, which is used to treat inorganic fillers such as fumed silica (B1680970) for incorporation into liquid silicone rubber. gmchemix.comcfmats.com The silazane acts as a molecular bridge:
The Si-N-Si core of the disilazane reacts with hydroxyl groups on the surface of the inorganic filler (e.g., silica), forming stable covalent Si-O-Si bonds. This anchors the molecule to the filler. gelest.com
The organic groups on the molecule (in this case, vinyl groups) are compatible with and can co-react with the organic polymer matrix during curing. This creates a strong covalent linkage between the filler and the matrix. gmchemix.comcfmats.com
This enhanced coupling improves the dispersion of the filler within the polymer and facilitates efficient stress transfer from the flexible polymer matrix to the rigid filler. betelychina.com The result is a composite material with significantly improved mechanical properties, such as tear strength, toughness, and hardness. gmchemix.comcfmats.comnih.gov
Catalytic Applications in Organic Transformations
The reactivity of the silicon-hydrogen (Si-H) bond in 1,1,3,3-Tetramethyldisilazane makes it a valuable reagent in catalytic organic reactions, particularly in reductions and the synthesis of complex molecules.
The reduction of amides to amines is a fundamental transformation in organic synthesis, crucial for producing pharmaceuticals and other fine chemicals. mdpi.com Traditional methods often require harsh reducing agents. A milder and more selective approach is the catalytic hydrosilylation, which involves the addition of a Si-H bond across the amide's carbonyl group. diva-portal.org
Hydrosilanes, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS with an oxygen core instead of nitrogen), are used as the hydrogen source in these reactions, which are catalyzed by transition metals like iron and cobalt. mdpi.comdiva-portal.org These catalytic systems are effective for the deoxygenative reduction of a wide range of tertiary amides to their corresponding amines. The process is highly chemoselective, tolerating other reducible functional groups within the molecule. mdpi.comdiva-portal.org The general mechanism involves the activation of the amide by the metal catalyst, followed by the transfer of a hydride from the silane, ultimately leading to the cleavage of the C-O bond and formation of the amine after workup. mdpi.com
Phthalocyanines are large, aromatic macrocycles with significant applications as dyes, pigments, and catalysts for chemical reactions and photodynamic therapy. rsc.orgthieme-connect.dethieme-connect.de Their synthesis often involves the cyclotetramerization of phthalic acid derivatives. While precursors like phthalonitrile (B49051) are common, using phthalimides is advantageous due to their wider availability. thieme-connect.de
Research has demonstrated that disilazanes are highly effective reagents for synthesizing phthalocyanines from phthalimides under relatively mild conditions. semanticscholar.org In these reactions, the disilazane serves as both a dehydrating agent and a nitrogen source. thieme-connect.de Studies have compared various disilazanes in the synthesis of copper phthalocyanine, with high-boiling-point derivatives like 1,1,3,3-tetramethyl-1,3-diphenyldisilazane showing excellent yields when heated with a phthalimide (B116566) and a copper salt. semanticscholar.orgresearchgate.net The use of these reagents avoids the need for a sealed vessel, which is required when using lower-boiling-point disilazanes like HMDS. semanticscholar.org
| Disilazane Reagent | Boiling Point of Corresponding Disilyl Ether (°C) | Yield of Cu-Pc (%) |
|---|---|---|
| Hexamethyldisilazane (HMDS) | 101 | 71 |
| 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane | >150 | 86 |
| 1,3-Dimethyl-1,1,3,3-diphenyldisilazane | >150 | 82 |
Phosphinate derivatives are of great interest in medicinal chemistry as they can act as stable mimics of phosphates or carboxylates in biological systems. mdpi.comresearchgate.net Among these, aminomethylenebisphosphinates (AMBPi) are valuable scaffolds. An efficient method for their synthesis involves a cascade reaction mediated by a Lewis acid, such as zinc iodide (ZnI₂). mdpi.comresearchgate.net
A key step in this process is the reaction of a bis(trimethylsilyl)imidate with a silylated phosphonite, specifically bis(trimethylsilyl)phosphonite (BTSP). mdpi.com This crucial BTSP reagent is generated in situ from the reaction between hypophosphorous acid and a silylating agent. researchgate.net While studies have often employed bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS) for this silylation step, other disilazanes like TMDS can function similarly to prepare the necessary phosphonite reagent. mdpi.com The subsequent double nucleophilic addition of the BTSP onto the imidate electrophile, promoted by the Lewis acid, leads to the formation of the aminobisphosphinate structure. mdpi.comresearchgate.net This methodology provides a direct route to these complex and medicinally relevant molecules. acs.org
No Research Findings on the Application of Tetramethyl-disilazane in Radiochemistry and Isotopic Labeling
Extensive searches of publicly available scientific literature and databases have yielded no specific research findings on the application of the chemical compound tetramethyl-disilazane, also known as 1,1,3,3-tetramethyl-1,3-disilazane, in the fields of radiochemistry and isotopic labeling.
Isotopic labeling is a widely used technique to trace the progress of an isotope through a chemical reaction, metabolic pathway, or cell. wikipedia.org This is achieved by substituting one or more atoms of a molecule with their isotope. wikipedia.org The isotopes can be either stable or radioactive (radioisotopes). wikipedia.org The detection of these isotopes is accomplished through various methods, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance. wikipedia.org
Radiochemistry, the study of radioactive materials, has significant applications in medicine, such as in radiotherapy for cancer treatment and in the use of radiolabeled compounds for diagnostic purposes. moravek.com Techniques like stable isotope labeling by amino acids in cell culture (SILAC) and stable isotope dimethyl labeling are prominent in quantitative proteomics. nih.gov
Despite the broad utility of silylamines and other organosilicon compounds in chemical synthesis, there is no available information to suggest that tetramethyl-disilazane has been utilized in radiochemical applications or as a reagent for introducing isotopic labels into molecules of interest. Research in isotopic labeling often involves specific reagents designed for efficient and detectable incorporation of isotopes, but tetramethyl-disilazane does not appear to be among them based on current data. nih.govrsc.org
Therefore, the section on ": 5.5. Applications in Radiochemistry and Isotopic Labeling" cannot be populated with detailed research findings or data tables for tetramethyl-disilazane as requested, due to the absence of relevant scientific research.
Spectroscopic and Computational Elucidation of Tetramethyl Disilylamin Systems
Computational Chemistry and Theoretical Investigations
Theoretical calculations play a crucial role in complementing experimental data and providing deeper insights into the electronic structure and reactivity of tetramethyl-disilazane.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. rsc.org
Electronic Structure: DFT calculations can provide detailed information about the molecular orbitals, electron density distribution, and the nature of the chemical bonds in tetramethyl-disilazane. rsc.org These calculations can help to rationalize the observed spectroscopic data, such as NMR chemical shifts and vibrational frequencies. rsc.org
Reactivity Prediction: By calculating parameters such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), DFT can predict the likely sites of electrophilic and nucleophilic attack. This information is valuable for understanding and predicting the chemical reactivity of tetramethyl-disilazane in various reactions.
Quantum-Chemical Studies of Molecular Geometry and Vibrational Properties
Theoretical investigations into the molecular structure of tetramethyl-disilylamin and related organosilicon compounds provide fundamental insights into their geometric parameters and vibrational characteristics. Quantum-chemical calculations, particularly those employing density functional theory (DFT) and ab initio molecular orbital (MO) methods, have been instrumental in elucidating the conformational landscapes and vibrational spectra of these systems.
Studies on analogous disilanes, such as 1,2-diiododisilane and 1,1,2,2-tetraiododisilane, have demonstrated the power of combining gas-phase electron diffraction (GED) with computational models to determine structural parameters with high precision. researchgate.net For these molecules, calculations have successfully predicted the existence of multiple conformers, such as anti and gauche forms, and have been used to refine experimental data. researchgate.net For instance, in 1,2-diiododisilane, the Si-Si bond length was determined to be approximately 2.315 Å. researchgate.net Such studies provide a benchmark for understanding the Si-N-Si linkage in this compound.
Computational methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometries and calculate harmonic vibrational frequencies. nih.gov The calculated frequencies, often scaled by an empirical factor to correct for anharmonicity, can be compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison allows for a detailed assignment of vibrational modes, including stretching, bending, and torsional motions of the Si-N, Si-C, and N-H bonds. For example, in studies of similar molecules, the influence of intermolecular interactions, such as hydrogen bonding, on the vibrational dynamics and geometry has been successfully modeled by comparing monomeric and aggregated (e.g., tetrameric) forms. nih.gov
The table below presents typical geometric parameters for related disilane (B73854) structures, derived from a combination of experimental (GED) and computational (DFT/ab initio) methods, which can serve as a reference for this compound systems. researchgate.net
Table 1: Selected Geometric Parameters of Substituted Disilanes
| Parameter | 1,2-diiododisilane (anti conformer) | 1,1,2,2-tetraiododisilane (anti conformer) |
|---|---|---|
| Bond Lengths (rg, Å) | ||
| Si-Si | 2.315(26) | 2.364(30) |
| Si-I | 2.447(6) | 2.450(6) |
| Bond Angles (∠α, °) | ||
| ∠SiSiI | 107.5(10) | 107.2(4) |
| ∠ISiH | 109.8(5) | 109.9(2) |
| ∠ISiI | - | 111.7(3) |
Data sourced from combined gas-phase electron diffraction and theoretical calculations. researchgate.net
Mechanistic Elucidation and Kinetic Studies through Computational Modeling
Computational modeling has proven to be a powerful tool for unraveling the complex reaction mechanisms and kinetics of this compound (TMDSZ), particularly in the context of its thermal decomposition for chemical vapor deposition (CVD) processes. acs.orgresearchgate.net Theoretical studies, often employing ab initio calculations at levels like B3LYP/6-311++G(d,p) and CCSD(T), have systematically investigated various decomposition routes. acs.org
A key finding from these studies is that TMDSZ is more reactive than its fully methylated analog, hexamethyldisilazane (B44280) (HMDSZ). acs.orgresearchgate.net This enhanced reactivity is attributed to the presence of Si-H bonds, which are more easily cleaved than the Si-C bonds in HMDSZ, and to reduced steric hindrance. acs.orgresearchgate.net Computational analyses have shown that bonds such as Si-N, Si-C, and N-H can all be broken more readily in TMDSZ compared to HMDSZ. acs.orgresearchgate.net
The decomposition of TMDSZ can proceed through several pathways, both concerted and stepwise, leading to the formation of reactive species like silene (Si=C) and silanimine (Si=N). acs.orgresearchgate.net The most favorable decomposition route, both kinetically and thermodynamically, has been identified as the concerted elimination of methane (B114726) (CH₄) to form 1-dimethylsilylaminosilene. acs.org This pathway exhibits a significantly lower activation barrier compared to the most favorable decomposition pathway for HMDSZ. acs.org
The table below summarizes the key kinetic and thermodynamic parameters for the most favorable decomposition pathways of TMDSZ and HMDSZ, as determined by ab initio calculations. acs.org
Table 2: Calculated Activation and Reaction Enthalpies for Disilazane Decomposition
| Precursor | Decomposition Pathway | Activation Barrier (ΔH₀⧧, kcal/mol) | Reaction Enthalpy (ΔH₀, kcal/mol) |
|---|---|---|---|
| TMDSZ | Concerted formation of 1-dimethylsilylaminosilene + CH₄ | 48.5 | 11.6 |
| HMDSZ | Concerted formation of 1,1-dimethylsilene + trimethylsilylamine | 66.4 | 41.7 |
Data indicates that TMDSZ is more reactive due to a lower activation barrier. acs.org
These computational insights are critical for optimizing process conditions in applications like the deposition of silicon carbonitride (SiCN) thin films, where TMDSZ is used as a single-source precursor. acs.org
Aggregation State Analysis and Solvation Effects
The aggregation state and solvation of silylamine derivatives in solution are crucial factors that govern their reactivity. While direct studies on this compound are limited, extensive research on the closely related sodium hexamethyldisilazide (NaHMDS) provides a robust framework for understanding these phenomena through computational modeling. nih.gov A combination of spectroscopic techniques (NMR) and density functional theory (DFT) computations has been effectively used to explore the complex equilibria between different aggregated and solvated species. nih.gov
In solution, silylamides like NaHMDS can exist as a mixture of dimers, monomers, and various ion pairs, with the specific equilibrium being highly dependent on the solvent. nih.gov DFT computations are employed to calculate the structures and relative energies of these different species. For example, calculations can distinguish between dimeric and monomeric forms and determine the number of solvent molecules coordinated to the metal cation. nih.gov
The nature of the solvent plays a critical role. In non-polar hydrocarbon solvents like benzene, silylamides tend to form dimers. nih.gov The introduction of coordinating co-solvents, even weak ones like arenes or alkenes, can be modeled to understand their binding energies and influence on the aggregation state. nih.gov DFT calculations have shown that even weak interactions with solvents like toluene (B28343) can stabilize specific aggregated structures. nih.gov The correlation between calculated structures and experimental NMR data, such as ¹⁵N-¹⁹Si coupling constants which differ for dimers and monomers, provides a powerful method for validating the computational models. nih.gov For NaHMDS, ¹J(N-Si) coupling constants are typically 7-9 Hz for dimers and 12-14 Hz for monomers. nih.gov
The table below illustrates the types of aggregated species that can be modeled for silylamide systems and their characteristic spectroscopic signatures, which are corroborated by computational studies.
Table 3: Correlation of Aggregation State and Spectroscopic Data for Silylamides
| Aggregation State | Typical ¹J(N-Si) Coupling Constant (Hz) | Computational Model |
|---|---|---|
| Dimer | 7 - 9 | DFT-optimized dimeric structure with solvent coordination |
| Monomer | 12 - 14 | DFT-optimized monomeric structure with solvent coordination |
Data based on studies of [¹⁵N]NaHMDS. nih.gov
These computational approaches allow for a detailed, molecule-level understanding of how the solvent environment modulates the structure and, consequently, the reactivity of this compound systems.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes
The synthesis of silylamines is moving towards more environmentally friendly and efficient methods, reducing reliance on harsh reagents and minimizing waste.
A significant trend is the catalytic dehydrocoupling of amines and silanes, which offers a sustainable pathway to aminosilanes. dntb.gov.ua This method is atom-economical, often utilizing catalysts that span the periodic table to form Si-N bonds. dntb.gov.ua Commercially available organolithium compounds, for instance, have been shown to effectively catalyze the heterodehydrocoupling of silanes and amines under ambient conditions. dntb.gov.ua
Another promising green approach involves photoinduced reactions. Hydrogen-atom transfer (HAT) provides a direct method for generating radical intermediates from Si-H bonds under mild conditions, avoiding the use of harmful reagents like peroxides. researchgate.net Merging photoinduced energy and HAT in flow systems represents an emerging strategy for the sustainable synthesis of silyl (B83357) amines. researchgate.net The development of photocatalysis, particularly with visible light, opens up new avenues for green synthetic approaches to create chiral molecules and functionalized amines from silylamine precursors. researchgate.net The goal of green synthesis is to develop methods that are straightforward, cost-effective, and eco-friendly, often using plant extracts or other biological sources as reducing or capping agents in related nanoparticle synthesis, a principle that can inspire silylamine synthesis. nih.govnih.govsemanticscholar.org
Exploration of Novel Reactivity and Unprecedented Transformations
Researchers are actively exploring the unique electronic properties of N-silylated amines, imines, and enamines, which lead to reactivity that is complementary to their non-silylated counterparts. rsc.org This has led to the discovery of unprecedented chemical transformations.
One area of intense research is the catalytic reduction of traditionally stable molecules. For example, lanthanide and group 4 metal complexes have been used to catalyze the reduction of dinitrogen (N₂) to silylamines under ambient conditions. chemrxiv.orgchemrxiv.org This represents a significant breakthrough, as it is the first time lanthanide and zirconium complexes have been shown to catalyze nitrogen reduction. chemrxiv.org The steric control provided by the metallacycle's pocket can even lead to the unusual formation of bis(silyl)amines. chemrxiv.org
Mild and selective catalytic transformations of amides, which are typically inert, are also being developed. Zirconocene hydride catalysis, for example, enables the semireduction of secondary and tertiary amides to imines with high chemoselectivity. nih.govchemrxiv.org This method allows for a novel reductive transamination of tertiary amides when a primary amine is present, providing access to a diverse range of imines. nih.govchemrxiv.org Furthermore, visible light-induced transition metal catalysis has led to unprecedented transformations, such as the direct desaturation of silyl ethers to silyl enol ethers under mild conditions. nih.gov
Recent advances also include gold-catalyzed site-selective cross-coupling of tertiary α-silylamines with 1-iodoalkynes under UVA light, demonstrating excellent functional group tolerance. rsc.org This protocol proceeds via an oxidative quench pathway, involving the potential participation of a dimeric metal complex, which is a novel mechanism in photoredox gold catalysis. rsc.org
| Transformation | Catalyst System | Substrate | Product | Significance |
| Dinitrogen Reduction | Lanthanide or Group 4 complexes | N₂ | bis(silyl)amines, tris(silyl)amines | First catalytic nitrogen reduction by lanthanide/zirconium complexes under ambient conditions. chemrxiv.org |
| Amide Semireduction | Zirconocene Hydride | Secondary/Tertiary Amides | Imines, Enamines | Mild, selective reduction of inert amides with high chemoselectivity. nih.govchemrxiv.org |
| α-Alkynylation | [Au₂(μ-dppm)₂]Cl₂ / UVA LED | Tertiary α-silylamines | α-alkynylated amines | Unprecedented site-selective C(sp³)–C(sp) bond formation with excellent functional group tolerance. rsc.org |
Design of Advanced Materials with Tunable Properties
Tetramethyl-disilylamin and related silylamines are valuable precursors for designing advanced materials with specific, tunable functionalities. Their ability to modify surfaces and participate in polymerization reactions makes them highly versatile.
One innovative application is the development of tunable reversible ionic liquids (RevILs) for CO₂ capture. researchgate.net These one-component silylamines function as molecular liquids that react reversibly with CO₂ to form an ionic liquid. researchgate.net By tuning the structure of the silylamine, properties such as CO₂ capture capacity, regeneration energy, and viscosity can be optimized to design a commercially viable system. researchgate.net
Silylamines are also used for the surface modification of mesoporous materials. For instance, tetramethyldisilazane (HN(SiHMe₂)₂) can be used for the size-selective surface silylation of cagelike mesoporous silica (B1680970). acs.org The silylation of the internal pores is controlled by the size of the pore entrances, allowing for precise tuning of the material's surface properties. acs.org This modification can alter hydrophobicity, reactivity, and adsorption characteristics for applications in catalysis and separation.
Furthermore, silylamines serve as building blocks for ligands with tunable steric and electronic profiles. Meta-xylene-based diamines with silyl substituents can be synthesized to act as NCN pincer ligands. mdpi.com The bulky silyl groups provide significant steric protection, comparable to xylyl groups, which influences the coordination chemistry and reactivity of the resulting metal complexes. mdpi.com
| Material Application | Silylamine Type | Tunable Property | Potential Use |
| Reversible Ionic Liquids | Functionalized Silylamines | CO₂ capacity, viscosity, regeneration energy | CO₂ Capture. researchgate.net |
| Surface Modified Silica | Tetramethyldisilazane | Surface hydrophobicity, pore reactivity | Catalysis, Separations. acs.org |
| Pincer Ligands | Silyl-substituted diamines | Steric profile, metal coordination | Homogeneous Catalysis. mdpi.com |
Integration of Computational and Experimental Approaches for Predictive Chemistry
The combination of computational modeling and experimental studies is becoming indispensable for understanding and predicting the behavior of silylamines. This synergistic approach accelerates the discovery of new reactions and the design of novel materials.
Computational studies are crucial for elucidating complex reaction mechanisms. For the catalytic reduction of dinitrogen to silylamines, a series of experimental, spectroscopic, and computational studies provided key insights into the reductive functionalization mechanism and helped explain product selectivity. chemrxiv.orgchemrxiv.org Similarly, for the gold-catalyzed cross-coupling of α-silylamines, computational analysis suggested an oxidative quench pathway and the involvement of a dimeric metal complex. rsc.org
Quantum chemical calculations offer predictive power, for instance, in understanding the E/Z selectivity of intermediates in reactions involving amides, guiding the development of enantioselective transformations. researchgate.net In materials science, molecular modeling and ion mobility methods are used to examine the conformational properties of complex structures like polyhedral oligomeric silsesquioxanes (POSS) oligomers. acs.org For the design of pincer ligands, computational investigation of optimized structures and their steric maps allows for a comparison of the steric protection offered by different substituents, such as silyl groups. mdpi.com This predictive capability allows researchers to design molecules with desired properties before their synthesis, saving time and resources. The integration of these approaches is also vital in understanding the stepwise reduction pathways of N₂ on bioinspired diiron centers, which can lead to the catalytic formation of silylamines. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
